phosphonocarbonylphosphonic acid
Overview
Description
phosphonocarbonylphosphonic acid, with the chemical formula OC(PO3)2^4-, is a member of the gem-diphosphonates family. This compound is known for its unique structure, where a carbonyl group is flanked by two phosphonate groups. It was first synthesized as part of a program aimed at studying metal chelating agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
phosphonocarbonylphosphonic acid can be synthesized through various methods. One common approach involves the reaction between phosphoro-N-methylimidazolidate of a monophosphate and carbonyldiphosphonic acid. This reaction is typically carried out in an aqueous solution and involves preparative reverse phase chromatography for isolation . Another method involves the displacement of the 5′-mesyl group of a corresponding 5′-mesylnucleoside with carbonyldiphosphonate .
Industrial Production Methods
Industrial production methods for carbonyldiphosphonate are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.
Chemical Reactions Analysis
Types of Reactions
phosphonocarbonylphosphonic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: It can undergo substitution reactions, particularly with nucleophiles like hydroxylamine and O-alkylhydroxylamines.
Common Reagents and Conditions
Common reagents used in reactions with carbonyldiphosphonate include hydroxylamine, O-alkylhydroxylamines, and other nucleophiles. The reactions are typically carried out in aqueous solutions with controlled pH levels .
Major Products Formed
The major products formed from reactions involving carbonyldiphosphonate include cyanophosphonic and phosphoric acids, especially when reacting with hydroxylamine .
Scientific Research Applications
phosphonocarbonylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
phosphonocarbonylphosphonic acid exerts its effects by inhibiting specific enzymes. For example, it inhibits DNA polymerase α by competing with natural substrates, thereby blocking DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbonyldiphosphonate include:
Bisphosphonates: Such as alendronate, ibandronate, and zoledronic acid, which also inhibit bone resorption.
Phosphonoacetic Acid Derivatives: These compounds also inhibit enzymes but are generally less potent than carbonyldiphosphonate.
Uniqueness
phosphonocarbonylphosphonic acid is unique due to its carbonyl group flanked by two phosphonate groups, which imparts distinct chemical properties. This structure makes it particularly effective as an enzyme inhibitor and a building block for further chemical synthesis .
Properties
IUPAC Name |
phosphonocarbonylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O7P2/c2-1(9(3,4)5)10(6,7)8/h(H2,3,4,5)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYORSKKUGAGNPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14255-62-0 (tetra-hydrochloride salt) | |
Record name | Carbonyldiphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017255300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00938172 | |
Record name | Carbonylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17255-30-0 | |
Record name | Carbonyldiphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017255300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonyldiphosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5MC7GMD4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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